Einecs 304-931-6

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a regulatory database listing chemicals marketed in the EU between January 1971 and September 1981. EINECS 304-931-6 is a unique identifier for a specific chemical within this inventory. This compound, like others in the inventory, requires rigorous safety and toxicological evaluation under regulations such as REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) .

EINECS chemicals often lack comprehensive toxicological data, necessitating computational methods like Quantitative Structure-Activity Relationships (QSAR) and Read-Across Structure-Activity Relationships (RASAR) to predict hazards . These approaches rely on structural similarities and shared physicochemical properties among compounds to extrapolate toxicity data, reducing reliance on animal testing .

Properties

CAS No. |

94292-02-1 |

|---|---|

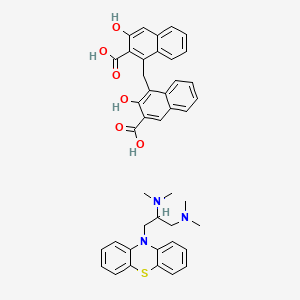

Molecular Formula |

C42H41N3O6S |

Molecular Weight |

715.9 g/mol |

IUPAC Name |

4-[(2-carboxy-3-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-N,1-N,2-N,2-N-tetramethyl-3-phenothiazin-10-ylpropane-1,2-diamine |

InChI |

InChI=1S/C23H16O6.C19H25N3S/c24-19-10-13-6-2-3-7-14(13)16(20(19)23(28)29)11-17-15-8-4-1-5-12(15)9-18(21(17)25)22(26)27;1-20(2)13-15(21(3)4)14-22-16-9-5-7-11-18(16)23-19-12-8-6-10-17(19)22/h1-10,24-25H,11H2,(H,26,27)(H,28,29);5-12,15H,13-14H2,1-4H3 |

InChI Key |

RFNDYSMNFQCXJA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)O)C(=O)O)O)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Einecs 304-931-6 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used for investigating biochemical pathways and interactions. In medicine, the compound could be explored for its potential therapeutic effects. Industrial applications may include its use as an intermediate in the production of other chemicals or materials.

Comparison with Similar Compounds

Table 1: Coverage of EINECS Compounds via Structural Similarity

| Similarity Threshold | Labeled Compounds | Unlabeled EINECS Compounds Covered | Coverage Efficiency |

|---|---|---|---|

| ≥70% (Tanimoto) | 1,387 | 33,000 | 23.8× |

| ≥80% | Not specified | Reduced coverage | Lower efficiency |

This "network effect" demonstrates that a small labeled dataset can efficiently predict hazards for a large chemical space .

Toxicological Predictive Models

QSAR models are critical for evaluating EINECS chemicals. For instance:

- Substituted mononitrobenzenes: Models predicted acute toxicity to five organisms using log Kow (hydrophobicity) ranges, covering 0.7% of EINECS chemicals .

- Chlorinated alkanes and organothiophosphates: Toxicity to fish and daphnids was predicted using in vitro and in silico data .

Table 2: QSAR Model Applicability for EINECS Chemicals

| Compound Class | Organism Tested | Predictive Accuracy (AUC/ROC) | Coverage of EINECS Database |

|---|---|---|---|

| Mononitrobenzenes | Multi-species | High (log Kow-dependent) | 0.7% |

| Chlorinated alkanes | Fish | Moderate | Not specified |

| Organothiophosphates | Daphnids/Fish | High (interspecies correlation) | Not specified |

Overall, 54% of EINECS chemicals can theoretically be grouped into classes amenable to QSAR modeling .

Limitations and Challenges

Q & A

Q. How can researchers verify the chemical identity and purity of Einecs 304-931-6?

Methodological Answer: To confirm identity and purity, employ a combination of analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). Cross-validate results with reference standards and ensure reproducibility by documenting detailed synthesis protocols. For novel compounds, elemental analysis and X-ray crystallography may further corroborate structural assignments .

Q. What analytical techniques are appropriate for characterizing the physicochemical properties of Einecs 304-931-6?

Methodological Answer: Use differential scanning calorimetry (DSC) for thermal stability, dynamic light scattering (DLS) for particle size distribution, and UV-Vis spectroscopy for electronic properties. Validate findings against computational predictions (e.g., density functional theory) to enhance reliability. Ensure instrument calibration and include raw data in supplementary materials for transparency .

Q. How should researchers design experiments to establish baseline toxicity profiles for Einecs 304-931-6?

Methodological Answer: Adopt tiered testing: start with in vitro assays (e.g., cytotoxicity in cell lines) to identify acute effects, followed by in vivo models for chronic exposure. Use standardized protocols (e.g., OECD guidelines) and include positive/negative controls. Statistical power analysis should guide sample sizes to minimize Type I/II errors .

Q. What methodologies ensure reproducibility in synthesizing Einecs 304-931-6?

Methodological Answer: Document reaction conditions (temperature, solvent, catalyst) meticulously. Use batch records to track variations and employ quality control checks (e.g., purity thresholds). Share detailed procedures in supplementary materials, adhering to journal guidelines for experimental replication .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data and published literature on Einecs 304-931-6’s reactivity?

Methodological Answer: Conduct a systematic literature review to identify confounding variables (e.g., solvent polarity, temperature). Replicate conflicting studies under controlled conditions, using advanced spectroscopic methods (e.g., in situ FTIR) to monitor intermediate species. Apply meta-analysis to quantify heterogeneity across studies .

Q. What strategies are effective for elucidating the degradation mechanisms of Einecs 304-931-6 under environmental conditions?

Methodological Answer: Use isotopic labeling (e.g., ¹⁴C-tracers) to track degradation pathways. Combine accelerated aging studies with high-resolution mass spectrometry (HRMS) to identify breakdown products. Computational modeling (e.g., molecular dynamics) can predict energetically favorable pathways, which should be validated experimentally .

Q. How should researchers design multi-omics studies to explore Einecs 304-931-6’s biological interactions?

Methodological Answer: Integrate transcriptomic, proteomic, and metabolomic datasets using bioinformatics pipelines (e.g., pathway enrichment analysis). Normalize data across platforms and apply machine learning to identify biomarkers. Validate findings with orthogonal assays (e.g., CRISPR knockouts) .

Q. What approaches mitigate batch-to-batch variability in pharmacological assays involving Einecs 304-931-6?

Methodological Answer: Implement statistical process control (SPC) charts to monitor variability. Use design of experiments (DoE) to optimize assay conditions. Include internal reference compounds and blinded replicates to reduce bias. Root cause analysis (e.g., Pareto charts) can identify critical variables .

Q. How can computational modeling improve the predictive accuracy of Einecs 304-931-6’s structure-activity relationships (SAR)?

Methodological Answer: Train machine learning models on high-quality experimental datasets (e.g., IC₅₀ values). Use cross-validation to avoid overfitting and incorporate quantum mechanical calculations (e.g., QSAR) to refine electronic descriptors. Validate predictions with synthetic analogs and bioassays .

Q. What frameworks guide the ethical analysis of conflicting data in peer-reviewed studies on Einecs 304-931-6?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design. Use transparency checklists (e.g., ARRIVE for in vivo studies) to assess reporting quality. Engage in pre-publication data sharing to resolve discrepancies collaboratively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.